[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone
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Overview
Description
[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a methylamino group, a phenyl ring, an oxadiazole ring, and a morpholine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the morpholine and phenyl groups. One common method involves the use of amidoximes and isatoic anhydrides to form the oxadiazole ring . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups, resulting in different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with specific molecular pathways. Research may focus on its efficacy and safety as a pharmaceutical agent .
Industry
Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)phenol: This compound shares the methylamino and phenyl groups but lacks the oxadiazole and morpholine rings.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar in structure but with a chlorine substituent instead of the oxadiazole and morpholine rings.
Uniqueness
What sets [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
[2-(methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)15-19-20-16(24-15)14-10-21(8-9-23-14)17(22)12-6-4-5-7-13(12)18-3/h4-7,11,14,18H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJCEPXIOSKUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CN(CCO2)C(=O)C3=CC=CC=C3NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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